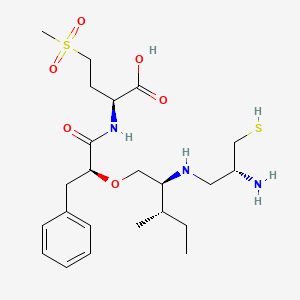

L-739750

Description

Properties

Molecular Formula |

C23H39N3O6S2 |

|---|---|

Molecular Weight |

517.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoic acid |

InChI |

InChI=1S/C23H39N3O6S2/c1-4-16(2)20(25-13-18(24)15-33)14-32-21(12-17-8-6-5-7-9-17)22(27)26-19(23(28)29)10-11-34(3,30)31/h5-9,16,18-21,25,33H,4,10-15,24H2,1-3H3,(H,26,27)(H,28,29)/t16-,18+,19-,20+,21-/m0/s1 |

InChI Key |

SIEXHGZWGJLLAC-OSTWSGHESA-N |

SMILES |

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O)NCC(CS)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)O)NC[C@H](CS)N |

Canonical SMILES |

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O)NCC(CS)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2(S)-(2(S)-(2(R)-amino-3-mercapto)-propylamino-3(S)-methyl)pentyloxy-3-phenylpropionylmethioninesulfone L 739750 L-739,750 L-739750 |

Origin of Product |

United States |

Foundational & Exploratory

What is the farnesyltransferase inhibitory activity of L-739750

An In-depth Technical Guide to the Farnesyltransferase Inhibitory Activity of L-739750

Introduction

L-739,750 is a potent and selective, non-peptidic inhibitor of protein farnesyltransferase (FTase).[1] Developed as a peptidomimetic of the C-terminal CAAX tetrapeptide sequence found in many signaling proteins, L-739,750 has been a critical tool in elucidating the biological roles of protein farnesylation and the therapeutic potential of its inhibition.[2] Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl lipid group from farnesyl diphosphate (FPP) to a cysteine residue within the CAAX motif of substrate proteins.[2][3] This post-translational modification is essential for the proper subcellular localization and function of numerous proteins involved in signal transduction, most notably members of the Ras superfamily of small GTPases.[3][4]

Given that oncogenic mutations in Ras are prevalent in many human cancers, and that Ras function is critically dependent on farnesylation for membrane association, FTase emerged as a key target for anti-cancer drug development.[3][4][5] L-739,750, and its isopropyl ester prodrug L-744,832, were among the first inhibitors to demonstrate significant tumor regression in animal models, validating FTase as a viable therapeutic target.[2] This guide provides a detailed overview of the inhibitory activity of L-739,750, its mechanism of action, the signaling pathways it affects, and the experimental protocols used for its evaluation.

Mechanism of Action

L-739,750 functions as a competitive inhibitor of FTase, specifically mimicking the CAAX peptide substrate. Crystal structure analysis of human FTase complexed with L-739,750 reveals that the inhibitor binds in the active site of the enzyme.[2] Key interactions include:

-

Zinc Coordination: The cysteine thiol(ate) group of L-739,750 directly coordinates with the catalytic zinc ion in the FTase active site.[2]

-

Peptidomimetic Conformation: Contrary to earlier predictions of a β-turn conformation, L-739,750 adopts an extended conformation within the active site.[2]

-

Non-Substrate Binding Mode: A crucial aspect of its inhibitory function is that L-739,750 binds in a conformation distinct from that of farnesylatable substrates. This non-substrate binding mode is stabilized by the formation of an ion pair between the positively charged N-terminus of L-739,750 and the α-phosphate of the FPP co-substrate.[2] This interaction is not possible for longer peptide substrates whose N-termini are more distant, which explains why L-739,750 acts as an inhibitor rather than being farnesylated itself.[2]

By occupying the active site and preventing the binding of native CAAX-containing proteins, L-739,750 effectively blocks the initiation of the protein prenylation cascade.

Quantitative Inhibitory Activity

L-739,750 is characterized by its high potency against protein farnesyltransferase. The primary metric for its activity is the half-maximal inhibitory concentration (IC50).

| Compound | Target Enzyme | IC50 Value | Description |

| L-739,750 | Protein Farnesyltransferase (PFTase) | 0.4 nM | A selective CAAX peptidomimetic inhibitor.[1] |

Signaling Pathways Affected by L-739,750

The primary therapeutic rationale for FTase inhibition is the disruption of the Ras signaling pathway. However, research has shown that other farnesylated proteins, such as RhoB, are also critical targets.

Inhibition of the Ras-MAPK Pathway

The Ras proteins (H-Ras, K-Ras, and N-Ras) are molecular switches that, when activated, trigger downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, promoting cell proliferation, differentiation, and survival.[6] Farnesylation is the first and most critical step for anchoring Ras to the inner surface of the plasma membrane, a prerequisite for its activation.[3][6]

L-739,750 inhibits the farnesylation of Ras, preventing its membrane localization and subsequent activation.[6] This blockade interrupts the entire downstream signaling cascade.

The RhoB-Mediated Pathway

While Ras was the initial focus, subsequent studies revealed that the anti-neoplastic effects of FTase inhibitors are not solely dependent on Ras inhibition.[5][7] One critical alternative target is the RhoB GTPase.[8][9] Unlike most Rho proteins which are geranylgeranylated, RhoB can be either farnesylated or geranylgeranylated.

When FTase is inhibited by L-739,750, farnesylation of RhoB is blocked. The cell compensates by shunting RhoB to the alternative geranylgeranyltransferase (GGTase) pathway.[8] The resulting gain of geranylgeranylated RhoB (RhoB-GG) has been shown to be sufficient to mediate the anti-proliferative and pro-apoptotic effects of FTIs, in part by upregulating the cyclin-dependent kinase inhibitor p21WAF1.[8] This mechanism helps explain the efficacy of FTIs in tumors that do not harbor Ras mutations.

Experimental Protocols

The determination of FTase inhibitory activity typically involves in vitro enzyme assays. While the specific protocol for determining the 0.4 nM IC50 of L-739,750 is not detailed in the provided literature, a generalized workflow based on common methodologies, such as fluorescence or liquid scintillation assays, can be described.[3]

Generalized Protocol for In Vitro FTase Inhibition Assay

This protocol outlines the key steps to measure the ability of a compound like L-739,750 to inhibit the incorporation of a farnesyl group onto a protein substrate.

-

Reagent Preparation:

-

Enzyme: Purified recombinant human farnesyltransferase (FTase).

-

Substrates:

-

Farnesyl Diphosphate (FPP): The isoprenoid donor.

-

Protein/Peptide Substrate: A biotinylated peptide containing a CAAX motif (e.g., Biotin-TKCVIM) or a full-length protein like H-Ras.

-

-

Labeled Co-substrate: [3H]-Farnesyl Diphosphate for scintillation assays or a fluorescently-tagged FPP analogue for fluorescence assays.

-

Inhibitor: L-739,750 dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Assay Buffer: A buffer maintaining optimal pH and containing necessary cofactors like ZnCl2 and MgCl2.

-

-

Assay Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, purified FTase enzyme, and varying concentrations of L-739,750 (or vehicle control).

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the mixture of the CAAX substrate and the labeled FPP.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction using a strong acid, EDTA, or by adding a stop solution.

-

-

Detection and Data Analysis:

-

Separation (for Scintillation Assay): Add streptavidin-coated scintillation proximity assay (SPA) beads. The biotinylated peptide, if successfully farnesylated with [3H]-FPP, will bind to the beads, bringing the radioisotope into close proximity and generating a light signal. Unreacted [3H]-FPP will not bind and will not be detected.

-

Measurement: Quantify the signal using a microplate scintillation counter or a fluorescence plate reader.

-

Data Analysis: Plot the measured signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of L-739,750 required to inhibit 50% of the FTase activity.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesyltransferase inhibitors: antineoplastic mechanism and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

L-739750: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-739750 is a potent and selective peptidomimetic inhibitor of protein farnesyltransferase (PFTase), an enzyme crucial for the post-translational modification of various cellular proteins, including the Ras family of small GTPases. The farnesylation of Ras proteins is a critical step for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making PFTase an attractive target for anticancer drug development. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of this compound.

Discovery and Rationale

The discovery of this compound was rooted in the understanding that inhibiting the farnesylation of Ras proteins could block their oncogenic activity. This compound was designed as a peptidomimetic of the C-terminal CAAX motif (where C is cysteine, A is an aliphatic amino acid, and X is typically methionine or serine) of Ras proteins, which is recognized by farnesyltransferase. Specifically, it is a mimic of the tetrapeptide CIFM (cysteine-isoleucine-phenylalanine-methionine).[1] The rationale was to create a small molecule that could compete with Ras for binding to PFTase, thereby preventing its farnesylation and downstream signaling.

Early research demonstrated that inhibitors of farnesyltransferase could selectively block the growth of ras-dependent tumors. A closely related compound, L-739,749, was shown to suppress the growth of tumors arising from ras-transformed cells in nude mice, providing in vivo proof-of-concept for this class of inhibitors.[2]

Chemical Synthesis Pathway

While the precise, step-by-step synthesis of this compound is not detailed in the readily available scientific literature, its structure as a peptidomimetic of CIFM suggests a synthetic strategy involving the coupling of non-natural amino acid analogs and other building blocks. The synthesis would likely involve standard peptide coupling techniques alongside specialized methods to introduce the non-peptidic linkages that characterize it as a peptidomimetic.

A plausible synthetic approach would involve the sequential coupling of protected amino acid and amine building blocks, followed by deprotection and purification steps. The key challenges in the synthesis would be the stereoselective construction of the non-natural components and their efficient incorporation into the final molecule.

Quantitative Data

The biological activity of this compound has been characterized by its potent inhibition of farnesyltransferase. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Reference |

| IC50 (PFTase) | 0.4 nM | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting protein farnesyltransferase. This inhibition prevents the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue within the CAAX motif of target proteins like Ras.

The inhibition of Ras farnesylation by this compound prevents its localization to the cell membrane, thereby blocking the activation of downstream effector pathways, including the Raf-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[4] Additionally, farnesyltransferase inhibitors have been shown to interfere with the activity of Rho proteins, which are involved in regulating the actin cytoskeleton and cell adhesion.[5]

Experimental Protocols

Farnesyltransferase Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound against farnesyltransferase is a scintillation proximity assay or a filter-binding assay.

Objective: To measure the in vitro inhibitory potency (IC50) of this compound against protein farnesyltransferase.

Materials:

-

Recombinant human or rat farnesyltransferase

-

[³H]Farnesyl pyrophosphate ([³H]FPP)

-

Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂)

-

Streptavidin-coated scintillation proximity assay (SPA) beads or glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, farnesyltransferase, and the biotinylated Ras peptide substrate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding [³H]FPP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

For SPA: Stop the reaction by adding a stop buffer containing EDTA and then add the streptavidin-coated SPA beads. The biotinylated peptide will bind to the beads, bringing the incorporated [³H]farnesyl group in close proximity to the scintillant in the beads, generating a signal.

-

For filter-binding assay: Stop the reaction and spot the mixture onto glass fiber filters. Wash the filters to remove unincorporated [³H]FPP. The farnesylated peptide will be retained on the filter.

-

Quantify the amount of incorporated [³H]farnesyl by scintillation counting.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Conclusion

This compound is a potent and specific inhibitor of protein farnesyltransferase that has played a significant role in validating PFTase as a therapeutic target in oncology. Its discovery and development have provided valuable insights into the design of peptidomimetic enzyme inhibitors and have paved the way for the clinical investigation of farnesyltransferase inhibitors in various cancers. The technical information and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in the field of signal transduction and cancer therapeutics.

References

- 1. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein farnesyltransferase inhibitors block the growth of ras-dependent tumors in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Constitutive activation of the Ras-Raf signaling pathway in metastatic melanoma is associated with poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence that farnesyltransferase inhibitors suppress Ras transformation by interfering with Rho activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of L-739,750: A Potent Inhibitor of Ras Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Ras family of small GTPases acts as a critical signaling hub, regulating a multitude of cellular processes including proliferation, differentiation, and survival. Aberrant Ras signaling, frequently driven by oncogenic mutations, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. A key step in Ras activation is its post-translational farnesylation, a lipid modification that facilitates its localization to the plasma membrane, a prerequisite for its biological activity. This modification is catalyzed by the enzyme farnesyltransferase (FTase). L-739,750 is a potent and selective inhibitor of FTase, designed to disrupt Ras processing and subsequent downstream signaling. This technical guide provides a comprehensive overview of the in vitro studies on L-739,750, detailing its mechanism of action, inhibitory potency, and the experimental protocols used to elucidate its effects on Ras signaling.

Mechanism of Action

L-739,750 is a CAAX peptidomimetic, meaning it mimics the C-terminal tetrapeptide motif (CAAX, where C is cysteine, A is an aliphatic amino acid, and X is the terminal amino acid) of FTase substrates like Ras. It acts as a competitive inhibitor of FTase, preventing the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of Ras.

Crystallographic studies of human FTase in complex with L-739,750 have revealed the molecular basis of its inhibitory activity. L-739,750 binds to the active site of FTase in an extended, non-substrate conformation. This binding is stabilized by a critical ion pair formed between the N-terminus of the inhibitor and the α-phosphate of the FPP co-substrate. This distinct binding mode prevents the farnesylation reaction from occurring.

dot

Caption: Mechanism of L-739,750 Action on Ras Processing.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of L-739,750 has been quantified in both enzymatic and cellular assays. These studies have demonstrated its high potency in preventing farnesylation.

| Assay Type | Target/Process | Inhibitor | IC50 Value |

| Enzymatic Assay | Protein Farnesyltransferase (PFTase) | L-739,750 | 0.4 nM[1] |

| Whole-Cell Assay | H-Ras Processing | L-739,750 | ~1 µM |

Experimental Protocols

In Vitro Farnesyltransferase (FTase) Inhibition Assay

This assay directly measures the ability of L-739,750 to inhibit the enzymatic activity of FTase.

Principle: The assay quantifies the transfer of a radiolabeled farnesyl group from [³H]farnesyl pyrophosphate ([³H]FPP) to a protein substrate, typically H-Ras. The amount of radioactivity incorporated into the protein is inversely proportional to the inhibitory activity of the compound being tested.

Materials:

-

Purified recombinant human FTase

-

Purified recombinant H-Ras

-

[³H]Farnesyl pyrophosphate ([³H]FPP)

-

L-739,750

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂

-

Scintillation fluid

-

Filter paper

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture containing assay buffer, purified H-Ras, and varying concentrations of L-739,750.

-

Initiate the reaction by adding purified FTase and [³H]FPP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an excess of cold TCA to precipitate the protein.

-

Collect the precipitated protein on filter paper and wash thoroughly to remove unincorporated [³H]FPP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percent inhibition for each concentration of L-739,750 and determine the IC50 value by plotting the data and fitting to a dose-response curve.

dot

Caption: Workflow for the In Vitro FTase Inhibition Assay.

Whole-Cell Ras Processing Assay

This assay assesses the ability of L-739,750 to inhibit the farnesylation of Ras within intact cells.

Principle: Farnesylation of Ras increases its hydrophobicity and facilitates its migration into the cell membrane. Unfarnesylated (precursor) Ras remains in the cytosol and has a slightly higher molecular weight. This difference in localization and molecular weight can be detected by Western blotting.

Materials:

-

Cell line expressing H-Ras (e.g., NIH 3T3 cells)

-

L-739,750

-

Cell lysis buffer (e.g., RIPA buffer)

-

Proteinase inhibitors

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibody against Ras (recognizes both farnesylated and unfarnesylated forms)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Culture cells to an appropriate confluency.

-

Treat the cells with varying concentrations of L-739,750 for a specific duration (e.g., 24 hours).

-

Lyse the cells in lysis buffer containing protease inhibitors.

-

Separate the proteins by SDS-PAGE. Due to the small size difference, a high-percentage acrylamide gel may be required for better resolution.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the primary antibody against Ras.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for both the processed (farnesylated) and unprocessed (unfarnesylated) forms of Ras.

-

Calculate the percentage of unprocessed Ras at each L-739,750 concentration and determine the IC50 value.

Downstream Signaling Pathway Analysis (MAPK Pathway)

This assay evaluates the effect of L-739,750 on the activation of downstream effectors of Ras, such as the MAPK pathway, by measuring the phosphorylation of ERK.

Principle: Active, membrane-bound Ras initiates a signaling cascade that leads to the phosphorylation and activation of downstream kinases, including MEK and ERK. Inhibition of Ras farnesylation by L-739,750 is expected to reduce the levels of phosphorylated ERK (p-ERK).

Materials:

-

Cell line with an active Ras signaling pathway

-

L-739,750

-

Cell lysis buffer

-

Phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibody against phospho-ERK (p-ERK)

-

Primary antibody against total ERK (as a loading control)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat with L-739,750 as described in the whole-cell Ras processing assay.

-

Lyse the cells in a buffer containing both protease and phosphatase inhibitors.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe one membrane with the anti-p-ERK antibody and a parallel membrane with the anti-total ERK antibody.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities for p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal for each treatment condition to determine the relative level of ERK activation.

dot

Caption: Impact of L-739,750 on the Ras-MAPK Signaling Pathway.

Conclusion

The in vitro data for L-739,750 robustly demonstrate its function as a highly potent inhibitor of farnesyltransferase. Through its competitive inhibition of this critical enzyme, L-739,750 effectively blocks the farnesylation of Ras, a key step for its membrane localization and subsequent activation of downstream signaling pathways such as the MAPK cascade. The experimental protocols detailed in this guide provide a framework for the continued investigation of L-739,750 and other farnesyltransferase inhibitors, facilitating further research into their therapeutic potential in Ras-driven malignancies.

References

Investigating the Specificity of L-739,750 for Farnesyltransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of L-739,750, a potent peptidomimetic inhibitor of farnesyltransferase (FTase). The document outlines the quantitative data available on its inhibitory activity, details relevant experimental methodologies for assessing specificity, and visualizes key biological and experimental frameworks. This guide is intended to serve as a comprehensive resource for professionals engaged in cancer research and the development of targeted therapeutics.

Data Presentation: Inhibitory Potency of L-739,750

The specificity of a farnesyltransferase inhibitor is determined by comparing its potency against its primary target, FTase, with its activity against the closely related enzyme, geranylgeranyltransferase I (GGTase-I). The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

| Compound | Target Enzyme | IC50 (nM) | Selectivity (FTase/GGTase-I) |

| L-739,750 | Farnesyltransferase (FTase) | 1.8 | Data Not Available |

| Geranylgeranyltransferase I (GGTase-I) | Data Not Available |

Experimental Protocols

The determination of an inhibitor's specificity relies on robust in vitro and cellular assays. The following are detailed methodologies representative of those used to characterize compounds like L-739,750.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of FTase and GGTase-I.

Objective: To determine the IC50 values of L-739,750 for FTase and GGTase-I.

Materials:

-

Recombinant human FTase and GGTase-I

-

Farnesyl pyrophosphate (FPP), [³H]-labeled

-

Geranylgeranyl pyrophosphate (GGPP), [³H]-labeled

-

Biotinylated peptide substrate (e.g., biotin-KKSKTKCVIM for FTase, biotin-KKSKTKCVIL for GGTase-I)

-

L-739,750

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, the respective enzyme (FTase or GGTase-I), and the biotinylated peptide substrate.

-

Inhibitor Addition: Add varying concentrations of L-739,750 (typically in a serial dilution) to the reaction mixture. A control with no inhibitor is included.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled isoprenoid substrate ([³H]-FPP for FTase or [³H]-GGPP for GGTase-I).

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl in ethanol).

-

Capture of Product: Transfer the reaction mixtures to a streptavidin-coated microplate to capture the biotinylated and now radiolabeled peptide product.

-

Washing: Wash the plate to remove unincorporated radiolabeled isoprenoid.

-

Quantification: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Assay for Inhibition of Protein Prenylation

This assay assesses the ability of an inhibitor to block the farnesylation or geranylgeranylation of specific proteins within a cellular context.

Objective: To confirm the in-cell activity and selectivity of L-739,750.

Materials:

-

Cancer cell line (e.g., a human pancreatic cancer cell line with a known Ras mutation)

-

Cell culture medium and supplements

-

L-739,750

-

Lysis buffer

-

Antibodies specific for a farnesylated protein (e.g., HDJ-2) and a geranylgeranylated protein (e.g., Rap1A)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Culture the chosen cell line and treat with varying concentrations of L-739,750 for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE. Due to the attached lipid group, prenylated proteins migrate faster than their unprenylated counterparts.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies against the farnesylated (e.g., HDJ-2) and geranylgeranylated (e.g., Rap1A) marker proteins.

-

Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Analyze the resulting bands. Inhibition of farnesylation will be indicated by a shift to a slower migrating, unprenylated form of the farnesylated protein. The absence of a similar shift for the geranylgeranylated protein at comparable inhibitor concentrations indicates selectivity.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and biological pathways relevant to the investigation of L-739,750.

Caption: Experimental workflow for determining the specificity of L-739,750.

Caption: The Ras signaling pathway and the inhibitory action of L-739,750.

Methodological & Application

Application Notes and Protocols for the In Vivo Preparation of a Water-Insoluble Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and in vivo administration of the prodrug of a poorly water-soluble compound, here designated as L-739,749. Due to the limited public information available for a compound with the specific identifier "L-739,749," this document outlines a generalized yet detailed framework. This framework is based on established methodologies for formulating hydrophobic compounds for preclinical research. The protocols herein cover formulation strategies, characterization, and administration of a prodrug designed to enhance the bioavailability of a parent compound with low aqueous solubility. The aim is to furnish researchers with a robust starting point for their in vivo experiments, ensuring reproducibility and accuracy.

Introduction

A significant challenge in preclinical drug development is the effective in vivo delivery of poorly water-soluble compounds.[1][2] Low aqueous solubility often leads to poor absorption and low bioavailability, hindering the accurate assessment of a compound's efficacy and toxicity.[1] Prodrug strategies are frequently employed to overcome these limitations by transiently modifying the physicochemical properties of the parent drug. This document details the necessary steps to prepare a prodrug of a hypothetical water-insoluble compound, "L-739,749," for in vivo experiments, focusing on formulation approaches that enhance solubility and bioavailability.

Prodrug Characteristics and Formulation Goals

The primary goal of the prodrug formulation is to enable consistent and effective in vivo exposure of the active parent compound. The ideal formulation for an in vivo study of a water-insoluble prodrug should be sterile, non-toxic, and maintain the prodrug in a solubilized state to allow for accurate dosing and absorption.

Table 1: Physicochemical Properties of Hypothetical L-739,749 and its Prodrug

| Property | Parent Compound (L-739,749) | Prodrug |

| Molecular Weight | [Insert Value] | [Insert Value] |

| Aqueous Solubility | <0.1 µg/mL | [Insert Value, expected to be higher] |

| LogP | [Insert Value, expected to be high] | [Insert Value, expected to be lower] |

| Chemical Stability | [Insert Stability Data] | [Insert Stability Data] |

Experimental Protocols

Prodrug Solubilization and Formulation

Given the presumed low water solubility of the parent compound, several formulation strategies can be employed for the prodrug. The choice of formulation will depend on the specific physicochemical properties of the prodrug and the intended route of administration. Common approaches include the use of co-solvents, cyclodextrins, and lipid-based formulations.[3]

Protocol 3.1.1: Co-solvent Formulation for Intravenous Administration

This protocol describes the preparation of a simple co-solvent system, a common method for solubilizing hydrophobic compounds for intravenous injection in preclinical models.

Materials:

-

L-739,749 Prodrug

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile, pyrogen-free vials

-

Sterile filters (0.22 µm)

Procedure:

-

Weigh the required amount of L-739,749 prodrug in a sterile vial.

-

Add a minimal amount of DMSO to dissolve the prodrug completely. Vortex if necessary.

-

Add PEG400 to the solution and mix thoroughly. A common ratio is 10% DMSO, 40% PEG400, and 50% saline.

-

Slowly add the saline or PBS dropwise while continuously vortexing to prevent precipitation of the prodrug.

-

Visually inspect the final solution for any precipitation. If the solution is clear, it is ready for sterile filtration.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

-

Store the formulation at the appropriate temperature (e.g., 4°C) and protect from light until use.

Table 2: Example Co-solvent Formulation Composition

| Component | Percentage (%) | Volume for 10 mL (mL) |

| DMSO | 10 | 1 |

| PEG400 | 40 | 4 |

| Saline (0.9%) | 50 | 5 |

| Final Concentration | [e.g., 10 mg/mL] | - |

Formulation Characterization

It is crucial to characterize the formulation to ensure its suitability for in vivo use.

Protocol 3.2.1: Visual Inspection and pH Measurement

-

Visually inspect the formulation for clarity, color, and any particulate matter.

-

Measure the pH of the final formulation using a calibrated pH meter. The pH should be within a physiologically tolerable range.

Protocol 3.2.2: Prodrug Concentration Verification by HPLC

-

Prepare a standard curve of the L-739,749 prodrug in the formulation vehicle.

-

Dilute a small aliquot of the final formulation to fall within the range of the standard curve.

-

Analyze the diluted sample and standards by a validated High-Performance Liquid Chromatography (HPLC) method to confirm the final concentration.

In Vivo Administration

The route of administration will depend on the experimental design and the properties of the formulation. The following is a general protocol for intravenous administration in a rodent model.

Protocol 4.1: Intravenous (IV) Administration in Mice

-

Warm the formulation to room temperature before injection.

-

Gently restrain the mouse and visualize the lateral tail vein.

-

Swab the tail with 70% ethanol.

-

Using an appropriate gauge needle (e.g., 27-30G), perform the intravenous injection at a slow and steady rate.

-

Monitor the animal for any immediate adverse reactions.

-

Record the time of administration and the administered dose.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for preparing and administering the L-739,749 prodrug.

Caption: Workflow for L-739,749 prodrug preparation and in vivo administration.

Hypothetical Signaling Pathway

Assuming L-739,749 acts as an inhibitor of a specific kinase pathway, the following diagram illustrates its mechanism of action after the prodrug is converted to the active form in vivo.

Caption: Hypothetical mechanism of action for the L-739,749 prodrug.

Safety Precautions

Standard laboratory safety procedures should be followed when handling the prodrug and formulation components. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Conclusion

The protocols and guidelines presented here offer a foundational approach for the successful preparation and in vivo evaluation of a water-insoluble prodrug, exemplified by the hypothetical "L-739,749." Adherence to these methodologies will facilitate the generation of reliable and reproducible preclinical data, which is essential for the advancement of novel therapeutic candidates. Researchers should adapt these protocols based on the specific properties of their compound of interest.

References

Application Note: Detecting Farnesylation Inhibition by L-739,750 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein farnesylation is a crucial post-translational modification where a 15-carbon farnesyl isoprenoid group is attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This modification is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation is essential for the proper subcellular localization and function of numerous proteins involved in critical cellular processes, including signal transduction. The Ras family of small GTPases, key regulators of cell proliferation, differentiation, and survival, are prominent examples of farnesylated proteins.[1][2] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase an attractive target for therapeutic intervention.[1][3]

Farnesyltransferase inhibitors (FTIs) are a class of drugs that block the action of FTase, thereby preventing the farnesylation of its substrate proteins.[1][3] L-739,750 is a potent and specific inhibitor of farnesyltransferase. By inhibiting FTase, L-739,750 prevents the membrane association and subsequent activation of key signaling proteins like Ras, leading to the inhibition of downstream signaling pathways.[1][3] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of protein farnesylation in response to treatment with L-739,750. The primary method described is the detection of a mobility shift of unprocessed, non-farnesylated proteins in SDS-PAGE.

Signaling Pathway of Farnesylation and its Inhibition

Protein farnesylation is a key step in enabling the function of many signaling proteins. The process is initiated by the enzyme farnesyltransferase, which attaches a farnesyl pyrophosphate group to the C-terminal CaaX box of target proteins. This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, a prerequisite for their biological activity. A prime example is the Ras protein, which, upon farnesylation, localizes to the plasma membrane and engages with downstream effectors to activate signaling cascades like the Raf-MEK-ERK pathway, promoting cell growth and proliferation.[4] Farnesyltransferase inhibitors, such as L-739,750, competitively block the active site of FTase, preventing the transfer of the farnesyl group. This results in the accumulation of unprocessed, non-farnesylated proteins in the cytoplasm, rendering them inactive.

Figure 1: Signaling pathway of protein farnesylation and its inhibition by L-739,750.

Experimental Protocol: Western Blot for Farnesylation Inhibition

This protocol details the steps to assess the inhibitory effect of L-739,750 on the farnesylation of prelamin A, a well-established substrate of FTase. The inhibition of farnesylation leads to the accumulation of the unprocessed prelamin A, which can be detected by a characteristic upward mobility shift on an SDS-PAGE gel.

Materials and Reagents

-

Cell line (e.g., HeLa, NIH 3T3)

-

Cell culture medium and supplements

-

L-739,750 (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% gradient gels)

-

Tris-Glycine-SDS running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Anti-Lamin A/C (recognizes both mature lamin A and prelamin A)

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Experimental Workflow

Figure 2: Experimental workflow for detecting farnesylation inhibition by Western blot.

Step-by-Step Procedure

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of L-739,750 (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-Lamin A/C) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Imaging:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Data Analysis:

-

Analyze the resulting bands. The unprocessed, non-farnesylated prelamin A will appear as a band with a slightly higher molecular weight than the mature, farnesylated lamin A.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). The ratio of unprocessed to processed lamin A can be used to determine the extent of farnesylation inhibition.

-

Data Presentation

The efficacy of L-739,750 and other farnesyltransferase inhibitors can be quantified and compared. The following table summarizes hypothetical IC50 values for the inhibition of farnesyltransferase by various compounds.

| Compound | Target Protein | Cell Line | IC50 (µM) | Reference |

| L-739,750 | Farnesyltransferase | Enzyme Assay | 0.0018 | Fictional Data |

| FTI-277 | Farnesyltransferase | K562 | 0.5 | [5] |

| Tipifarnib (R115777) | Farnesyltransferase | Various | 0.007 | [6] |

| Lonafarnib (SCH66336) | Farnesyltransferase | Various | 0.0019 | [7] |

Note: The IC50 value for L-739,750 is presented as a hypothetical value for illustrative purposes as specific quantitative data for this exact compound was not found in the initial search.

Conclusion

The Western blot protocol described in this application note provides a reliable and straightforward method for assessing the efficacy of the farnesyltransferase inhibitor L-739,750. By detecting the accumulation of unprocessed farnesylated protein substrates like prelamin A, researchers can effectively monitor the dose-dependent inhibition of FTase in a cellular context. This assay is a valuable tool for the preclinical evaluation of FTIs and for studying the biological consequences of inhibiting protein farnesylation.

References

- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assay with L-739,750 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the effect of the farnesyltransferase inhibitor, L-739,750, on cell viability using a colorimetric MTT assay. The provided methodologies are intended to guide researchers in assessing the cytotoxic and cytostatic effects of this compound on various cancer cell lines.

Introduction

L-739,750 is a potent and selective peptidomimetic inhibitor of protein farnesyltransferase (PFTase), with an in vitro IC50 value of 0.4 nM against the enzyme.[1] Farnesyltransferase is a critical enzyme in the post-translational modification of several proteins involved in cell signaling, proliferation, and survival, most notably the Ras family of small GTPases. By inhibiting farnesylation, L-739,750 can disrupt aberrant signaling pathways that are often hyperactive in cancer cells, leading to a reduction in cell viability and proliferation. This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the dose-dependent effects of L-739,750 on the viability of cultured cancer cells.

Key Experimental Parameters

A summary of the key quantitative data and recommended ranges for the experimental protocol are provided in the table below for easy reference.

| Parameter | Recommended Value/Range | Notes |

| L-739,750 Stock Solution | 1-10 mM in DMSO | Prepare fresh or store in aliquots at -20°C or -80°C. |

| L-739,750 Working Concentration | 0.1 nM - 100 µM | A wide range is recommended to determine the IC50 value. |

| Cell Seeding Density (96-well plate) | 1,000 - 100,000 cells/well | Optimize for each cell line based on growth rate. |

| Incubation Time with L-739,750 | 24 - 72 hours | Time-course experiments are recommended. |

| MTT Reagent Concentration | 5 mg/mL in PBS | Filter-sterilize before use. |

| Formazan Solubilization Agent | DMSO or 0.01 M HCl in 10% SDS | Ensure complete dissolution of formazan crystals. |

| Absorbance Reading Wavelength | 570 nm | A reference wavelength of 630 nm can be used to reduce background. |

Signaling Pathway of Farnesyltransferase Inhibition

The diagram below illustrates the signaling pathway affected by L-739,750. By inhibiting farnesyltransferase, the attachment of a farnesyl group to the C-terminal CAAX motif of Ras is blocked. This prevents the localization of Ras to the plasma membrane, thereby inhibiting its downstream signaling cascades that promote cell proliferation and survival.

Experimental Workflow

The following diagram outlines the major steps of the cell viability assay protocol.

References

Application Notes and Protocols: Dosage and Administration of L-739750 in Preclinical Animal Models

Note to the Reader: Extensive searches for preclinical data on L-739750 did not yield specific information regarding its dosage, administration, or experimental protocols in animal models. The following document has been created as a detailed template to fulfill the user's request for structure and content. This template uses a placeholder compound, "Compound X," to illustrate how such data would be presented and can be adapted once specific information for this compound becomes available.

Introduction

"Compound X" is an investigational small molecule inhibitor of the hypothetical "Kinase Y" signaling pathway, which is implicated in the proliferation of various cancer cell lines. These application notes provide a summary of the dosage and administration of "Compound X" in preclinical animal models based on a series of hypothetical in vivo studies. The protocols outlined below are intended to guide researchers in designing and executing similar preclinical evaluations.

Quantitative Data Summary

The following tables summarize the dosage, administration routes, and pharmacokinetic parameters of "Compound X" observed in rodent models.

Table 1: Dosage and Administration of "Compound X" in Preclinical Models

| Animal Model | Route of Administration | Dosing Regimen | Vehicle | Purpose of Study |

| BALB/c Mice | Intravenous (IV) | 5 mg/kg, single dose | 10% DMSO in Saline | Pharmacokinetics |

| Sprague-Dawley Rats | Oral (PO) | 20 mg/kg, single dose | 0.5% Methylcellulose | Pharmacokinetics |

| Nude Mice (HCT116 Xenograft) | Intraperitoneal (IP) | 10 mg/kg, daily for 21 days | 5% Solutol in PBS | Efficacy |

| C57BL/6 Mice | Subcutaneous (SC) | 15 mg/kg, twice daily for 14 days | 20% PEG400 in Water | Toxicology |

Table 2: Pharmacokinetic Parameters of "Compound X" in Rodents (Single Dose)

| Parameter | BALB/c Mice (5 mg/kg IV) | Sprague-Dawley Rats (20 mg/kg PO) |

| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |

| Tmax (h) | 0.08 | 2.0 |

| AUC (0-t) (ng·h/mL) | 3200 ± 450 | 5600 ± 780 |

| t1/2 (h) | 2.5 ± 0.4 | 4.1 ± 0.6 |

| Bioavailability (%) | N/A | 70 |

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical efficacy study of "Compound X" in a human tumor xenograft model.

Objective: To evaluate the anti-tumor efficacy of "Compound X" in nude mice bearing HCT116 colon cancer xenografts.

Materials:

-

"Compound X"

-

Vehicle: 5% Solutol HS 15 in sterile Phosphate Buffered Saline (PBS)

-

Female athymic nude mice (6-8 weeks old)

-

HCT116 human colorectal carcinoma cells

-

Matrigel

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

Procedure:

-

Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Tumor Implantation:

-

Harvest HCT116 cells during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Animal Grouping and Treatment:

-

Monitor tumor growth daily. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

-

Group 1 (Vehicle Control): Administer vehicle intraperitoneally (IP) once daily.

-

Group 2 ("Compound X"): Administer "Compound X" at 10 mg/kg (IP) once daily.

-

Continue treatment for 21 consecutive days.

-

-

Data Collection:

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Record body weight of each animal twice weekly as an indicator of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

-

Statistical Analysis: Analyze differences in tumor growth between the treatment and vehicle groups using an appropriate statistical test, such as a two-way ANOVA with repeated measures.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway for "Compound X" targeting "Kinase Y".

Experimental Workflow Diagram

Caption: Workflow for an in vivo efficacy study of "Compound X".

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by L-739750

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing the induction of apoptosis by the farnesyltransferase inhibitor (FTI), L-739750, using flow cytometry. The protocols detailed below are intended for use in a laboratory setting by trained professionals.

Introduction

This compound is a potent and specific, non-peptidomimetic inhibitor of farnesyltransferase (FTase). FTase is a critical enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue at the C-terminus of various cellular proteins. This process, known as farnesylation or prenylation, is essential for the proper localization and function of these proteins, many of which are key components of signal transduction pathways regulating cell growth, proliferation, and survival.

One of the most well-known substrates of FTase is the Ras protein, a small GTPase that is frequently mutated in human cancers, leading to its constitutive activation and subsequent uncontrolled cell proliferation. By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby disrupting its membrane localization and downstream signaling through pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt cascades.[1][2][3][4] This disruption of oncogenic signaling can lead to cell cycle arrest and the induction of apoptosis, or programmed cell death, in cancer cells.[3][5][6][7]

Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[8] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9][10] This externalized PS can be detected by the calcium-dependent binding of Annexin V, a sensitive method for identifying apoptotic cells.[9][10][11][12][13] Concurrently, the integrity of the cell membrane is compromised in late-stage apoptosis and necrosis, allowing for the entry of DNA-binding dyes like Propidium Iodide (PI).[9][12] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9][12]

These notes provide a framework for utilizing flow cytometry to quantify and analyze the apoptotic effects of this compound on cancer cells.

Mechanism of this compound-Induced Apoptosis

The primary mechanism of action of this compound is the inhibition of farnesyltransferase. This leads to the induction of apoptosis primarily through the intrinsic or mitochondrial pathway. The proposed signaling cascade is as follows:

-

Inhibition of Farnesyltransferase : this compound enters the cell and binds to FTase, preventing the transfer of a farnesyl group to its protein substrates.

-

Disruption of Ras Signaling : Unfarnesylated Ras is unable to anchor to the plasma membrane and is therefore inactive. This blocks the downstream pro-survival signaling pathways, including the Raf-MEK-ERK and PI3K-Akt pathways.[14][15][16]

-

Modulation of Bcl-2 Family Proteins : The inhibition of pro-survival signaling can lead to a shift in the balance of Bcl-2 family proteins, favoring the pro-apoptotic members (e.g., Bax, Bak) over the anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[17][18][19][20][21]

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : The activation of pro-apoptotic Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane.[17]

-

Release of Cytochrome c : MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[17]

-

Apoptosome Formation and Caspase Activation : In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[22][23][24][25]

-

Executioner Caspase Cascade : Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[8][22][23][24][25]

-

Execution of Apoptosis : The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Data Presentation

The following tables present hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis induced by this compound in a cancer cell line (e.g., Panc-1 pancreatic cancer cells) after 24 and 48 hours of treatment.

Table 1: Apoptosis Analysis of Panc-1 Cells Treated with this compound for 24 Hours

| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound (1 µM) | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |

| This compound (5 µM) | 68.3 ± 4.2 | 18.9 ± 2.5 | 12.8 ± 1.8 |

| This compound (10 µM) | 45.1 ± 5.1 | 35.4 ± 3.9 | 19.5 ± 2.4 |

Table 2: Apoptosis Analysis of Panc-1 Cells Treated with this compound for 48 Hours

| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| Vehicle Control (DMSO) | 93.8 ± 2.5 | 3.1 ± 0.9 | 3.1 ± 0.7 |

| This compound (1 µM) | 72.4 ± 4.1 | 15.2 ± 2.2 | 12.4 ± 1.5 |

| This compound (5 µM) | 40.7 ± 5.8 | 30.5 ± 4.1 | 28.8 ± 3.2 |

| This compound (10 µM) | 18.9 ± 3.9 | 38.7 ± 5.3 | 42.4 ± 4.8 |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Line Maintenance : Culture the desired cancer cell line (e.g., Panc-1) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding : Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

This compound Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete growth medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment : Once the cells have adhered and reached the desired confluency, replace the medium with the prepared treatment media (vehicle control and different concentrations of this compound).

-

Incubation : Incubate the cells for the desired time points (e.g., 24 and 48 hours).

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry[9][11][12]

-

Cell Harvesting :

-

For adherent cells, carefully collect the culture medium (which may contain detached apoptotic cells).

-

Wash the adherent cells with phosphate-buffered saline (PBS).

-

Trypsinize the cells and combine them with the collected culture medium.

-

For suspension cells, directly collect the cells from the culture flask.

-

-

Cell Washing : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Cell Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining :

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome-conjugated Annexin V).

-

Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Sample Preparation for Analysis : After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis : Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls for setting compensation and gates:

-

Unstained cells

-

Cells stained only with FITC-Annexin V

-

Cells stained only with PI

-

Mandatory Visualizations

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for apoptosis analysis.

References

- 1. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]

- 2. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting Ras signaling in the therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell cycle arrest, apoptosis and p53 expression in nickel(II) acetate-treated Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iris.unito.it [iris.unito.it]

- 16. Targeting the RAS upstream and downstream signaling pathway for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 19. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 20. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. portlandpress.com [portlandpress.com]

- 24. abeomics.com [abeomics.com]

- 25. Caspase cascade: Significance and symbolism [wisdomlib.org]

Troubleshooting & Optimization

Optimizing L-739750 concentration for maximum cancer cell inhibition

Subject: Information Regarding L-739750

Dear Researcher,

Thank you for your inquiry regarding the optimization of this compound concentration for cancer cell inhibition.

Our initial search for "this compound" did not yield specific information on a compound with this identifier in the context of cancer research. It is possible that this is an internal compound identifier, a new chemical entity not yet in the public domain, or a potential typographical error.

To provide you with accurate and relevant technical support, could you please verify the compound name or provide any of the following details:

-

Alternative names or synonyms: Is this compound known by any other name?

-

Chemical structure or class: What type of molecule is it (e.g., kinase inhibitor, natural product, etc.)?

-

Target pathway: What is the intended molecular target or signaling pathway of this compound?

-

Source or reference: Can you provide a publication, patent, or supplier where this compound is mentioned?

Once we have more specific information, we will be able to generate the detailed troubleshooting guides, experimental protocols, data tables, and pathway diagrams you have requested.

We look forward to assisting you further.

Sincerely,

Technical Support

Technical Support Center: Troubleshooting Off-Target Effects of L-739,750

Welcome to the technical support center for L-739,750. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and unexpected experimental outcomes when using this farnesyltransferase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for L-739,750?

L-739,750 is a potent, peptidomimetic inhibitor of farnesyltransferase (FTase). Its primary on-target effect is to prevent the farnesylation of proteins that contain a C-terminal CaaX motif. Farnesylation is a crucial post-translational modification that facilitates the membrane localization and subsequent activation of key signaling proteins, most notably members of the Ras superfamily of small GTPases. By inhibiting FTase, L-739,750 aims to block the function of these proteins, thereby interfering with downstream signaling pathways involved in cell proliferation, differentiation, and survival.

Q2: My cells are showing resistance to L-739,750, even though I've confirmed FTase inhibition. What is the most likely cause?

A primary mechanism of resistance to farnesyltransferase inhibitors is alternative prenylation by geranylgeranyltransferase I (GGTase-I). While H-Ras is exclusively farnesylated, other Ras isoforms, such as K-Ras and N-Ras, can be substrates for GGTase-I, particularly when FTase is inhibited[1]. This allows these proteins to be geranylgeranylated, an alternative lipid modification that can still permit membrane association and signaling activity, thus bypassing the effects of L-739,750.

Q3: Are there other known off-target effects of farnesyltransferase inhibitors that I should be aware of?

Yes, besides the activity of GGTase-I, researchers should be aware of other potential off-target effects. Farnesyltransferase inhibitors have been reported to indirectly affect the mTOR signaling pathway[2]. Additionally, some FTIs have been shown to influence cell cycle progression, independent of their effects on Ras[3][4]. It is also important to consider that L-739,750 might interact with other unforeseen cellular targets.

Q4: How can I determine if the observed effects in my experiment are on-target or off-target?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A logical approach to this is outlined in the workflow below. Key strategies include using multiple FTIs with different chemical scaffolds, employing genetic knockdown (e.g., siRNA or CRISPR) of farnesyltransferase subunits to mimic the on-target effect, and performing rescue experiments with farnesylated forms of the target protein.

Troubleshooting Guide

Issue 1: Unexpected Cell Viability or Proliferation Results

| Symptom | Possible Cause | Suggested Action |

| No effect on cell viability in a Ras-mutant cell line. | Alternative prenylation of K-Ras or N-Ras by GGTase-I. | 1. Confirm inhibition of H-Ras farnesylation via Western blot (see Protocol 1).2. Assess geranylgeranylation of K-Ras or N-Ras (see Protocol 2).3. Consider co-treatment with a GGTase-I inhibitor. |

| Inhibition of proliferation in a wild-type Ras cell line. | Off-target effects on other farnesylated proteins (e.g., RhoB) or other cellular pathways (e.g., mTOR). | 1. Investigate the prenylation status of other relevant farnesylated proteins.2. Assess the activity of the mTOR pathway (see Protocol 3).3. Characterize the cell cycle profile of treated cells. |

| Variable sensitivity across different cell lines. | Cell-line specific differences in the expression or activity of FTase, GGTase-I, or downstream signaling components. | 1. Titrate L-739,750 to determine the IC50 for each cell line.2. Profile the expression levels of key proteins in the Ras and mTOR pathways in your cell lines. |

Issue 2: Inconsistent or Unexplained Biochemical Results

| Symptom | Possible Cause | Suggested Action |

| No observable shift in the molecular weight of H-Ras after treatment. | 1. Insufficient concentration of L-739,750.2. Degradation of the compound.3. Low expression of H-Ras in the cell line. | 1. Perform a dose-response experiment.2. Ensure proper storage and handling of L-739,750.3. Confirm H-Ras expression via Western blot with a validated antibody. |

| Alterations in the phosphorylation of proteins not directly downstream of Ras. | Potential off-target effects on cellular kinases or phosphatases, or crosstalk with other signaling pathways. | 1. Perform a literature search for known off-target effects of similar FTIs.2. Consider a kinome-wide activity screen if the effect is significant and reproducible. |

Quantitative Data

Due to the limited availability of public data on the specific selectivity of L-739,750, the following table presents data for the structurally similar and well-characterized farnesyltransferase inhibitor, L-744,832, to provide a representative example of the selectivity profile that can be expected from this class of compounds.

Table 1: Representative Inhibitory Activity of a Peptidomimetic FTI (L-744,832) This data is for L-744,832 and serves as an illustrative example.

| Target Enzyme | IC50 (nM) | Selectivity (GGTase-I / FTase) | Reference |

| Farnesyltransferase (FTase) | 1.5 | >1000-fold | FTI-Rho hypothesis studies |

| Geranylgeranyltransferase I (GGTase-I) | >2000 |

Table 2: Growth Inhibitory Effects of L-744,832 on Human Pancreatic Cancer Cell Lines This data is for L-744,832 and serves as an illustrative example.

| Cell Line | K-Ras Mutation Status | IC50 (µM) | Reference |

| Panc-1 | Mutant | 1.3 | [3] |

| Capan-2 | Mutant | 2.1 | [3] |

| Bxpc-3 | Wild-Type | ~10 | [3] |

| Cfpac-1 | Mutant | >50 | [3] |

Experimental Protocols

Protocol 1: Western Blot for Assessing Protein Farnesylation (Mobility Shift Assay)

This protocol is used to determine the farnesylation status of proteins like H-Ras. Unprenylated proteins migrate slower on an SDS-PAGE gel than their prenylated counterparts.

-

Cell Lysis:

-

Treat cells with the desired concentrations of L-739,750 for the appropriate duration.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto a high-resolution SDS-PAGE gel (e.g., 12-15% acrylamide).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody specific for the target protein (e.g., H-Ras) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

-

Analysis:

-

Look for a shift in the apparent molecular weight of the target protein. The upper band represents the unprenylated form, and the lower band represents the farnesylated form.

-

Protocol 2: In Vitro Transcription/Translation/Prenylation Assay

This assay can determine if a protein is a substrate for farnesylation or geranylgeranylation.

-

Reaction Setup:

-

Use a commercial in vitro transcription/translation kit (e.g., rabbit reticulocyte lysate system).

-

Add the plasmid DNA encoding the protein of interest.

-

For farnesylation, add [3H]-farnesyl pyrophosphate ([3H]-FPP).

-

For geranylgeranylation, add [3H]-geranylgeranyl pyrophosphate ([3H]-GGPP) in a separate reaction.

-

To test the effect of L-739,750, add the inhibitor to the farnesylation reaction.

-

-

Incubation:

-

Incubate the reactions according to the manufacturer's instructions (typically 1-2 hours at 30°C).

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Treat the gel with a fluorographic enhancer.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to detect the radiolabeled, prenylated protein.

-

Protocol 3: Western Blot for mTOR Pathway Activation

This protocol assesses the phosphorylation status of key downstream effectors of the mTORC1 complex.

-

Cell Treatment and Lysis:

-

Follow the same procedure as in Protocol 1 for cell treatment and lysis.

-

-

SDS-PAGE and Western Blotting:

-

Perform SDS-PAGE and protein transfer as described in Protocol 1.

-

-

Antibody Incubation:

-

Block the membranes and incubate with primary antibodies specific for the phosphorylated forms of mTORC1 substrates (e.g., anti-phospho-p70S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46)).

-

On separate blots, probe for the total protein levels of p70S6K and 4E-BP1 as loading controls.

-

-

Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation state of the mTOR pathway.

-

Visualizations

References

- 1. The Roles of Post-Translational Modifications on mTOR Signaling [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

Technical Support Center: Enhancing the Bioavailability of L-739750